molecular formula C12H15NO4 B3004877 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide CAS No. 1181533-47-0

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide

Cat. No.: B3004877
CAS No.: 1181533-47-0
M. Wt: 237.255
InChI Key: SSMUIPUMARGLES-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide is an organic compound that features a benzodioxin ring fused with an ethoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl chloroacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethoxyacetamide group allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-17-13-12(14)8-9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7H,2,5-6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMUIPUMARGLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)CC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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